molecular formula C10H18O4S B1397161 2-Cyclohexanesulfonyl-2-methyl-propionic acid CAS No. 1017539-76-2

2-Cyclohexanesulfonyl-2-methyl-propionic acid

Cat. No.: B1397161
CAS No.: 1017539-76-2
M. Wt: 234.31 g/mol
InChI Key: QDJZGBRKPWFWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexanesulfonyl-2-methyl-propionic acid is an organic compound characterized by the presence of a cyclohexane ring, a sulfonyl group, and a propionic acid moiety

Preparation Methods

The synthesis of 2-Cyclohexanesulfonyl-2-methyl-propionic acid typically involves the reaction of cyclohexanesulfonyl chloride with 2-methylpropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyclohexanesulfonyl-2-methyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclohexyl derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexanesulfonyl-2-methyl-propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexanesulfonyl-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-Cyclohexanesulfonyl-2-methyl-propionic acid can be compared with similar compounds such as:

    Cyclohexanesulfonic acid: Lacks the propionic acid moiety.

    2-Methylpropionic acid: Lacks the cyclohexanesulfonyl group.

    Cyclohexylpropionic acid: Lacks the sulfonyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclohexylsulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-10(2,9(11)12)15(13,14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJZGBRKPWFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3.47 g (13.2 mmol) of 2-cyclohexanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 50 mL) were added 1.11 g (26.4 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with DCM (3×20 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 2.96 g of 2-cyclohexanesulfonyl-2-methyl-propionic acid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 2
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 3
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 4
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 5
2-Cyclohexanesulfonyl-2-methyl-propionic acid
Reactant of Route 6
2-Cyclohexanesulfonyl-2-methyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.